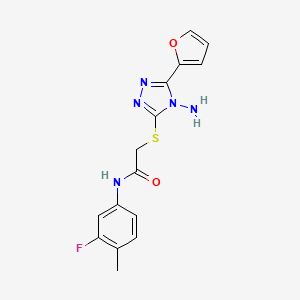
C18H17ClFN5OS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C18H17ClFN5OS is a complex organic molecule that contains chlorine, fluorine, nitrogen, sulfur, and oxygen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C18H17ClFN5OS typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Core Structure: The core structure is often synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of Functional Groups: Chlorine and fluorine atoms are introduced through halogenation reactions, often using reagents like thionyl chloride or fluorine gas under controlled conditions.
Sulfur Incorporation: The sulfur atom is typically introduced through thiolation reactions, using reagents such as thiourea or sulfur chloride.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing continuous flow techniques to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
C18H17ClFN5OS: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms (chlorine or fluorine) are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
C18H17ClFN5OS: hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Wird im Studium der Enzyminhibition und Protein-Ligand-Wechselwirkungen eingesetzt, da es an spezifische biologische Ziele binden kann.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet und den Zugang des Substrats verhindert. In biologischen Systemen kann sie mit Signalwegen interferieren, was zu veränderten zellulären Reaktionen führt. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of C18H17ClFN5OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
C18H17ClFN5OS: kann mit anderen ähnlichen Verbindungen anhand seiner Struktur und Reaktivität verglichen werden:
C18H17ClN4OS: Fehlt das Fluoratom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
C18H17FN5OS: Fehlt das Chloratom, was möglicherweise seine chemischen Eigenschaften und Anwendungen verändert.
C18H17ClFN5O2S: Enthält ein zusätzliches Sauerstoffatom, das seinen Oxidationszustand und seine Reaktivität beeinflussen kann.
Die Einzigartigkeit von This compound liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C18H17ClFN5OS |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN5OS/c1-10-7-11(2)16(13(19)8-10)22-15(26)9-27-18-24-23-17(25(18)21)12-5-3-4-6-14(12)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
DYRYSDIQBZGIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)


![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)
![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
